molecular formula C20H16N4O3 B3007305 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide CAS No. 941910-24-3

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide

Cat. No. B3007305
CAS RN: 941910-24-3
M. Wt: 360.373
InChI Key: XEERFYALJHKSDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Thermal Stability Analysis

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide derivatives have been studied for their thermal stability. Salih and Al-Sammerrai (1986) investigated the thermal analyses of such derivatives under various conditions, providing insights into their stability and decomposition patterns under elevated temperatures (Salih & Al-Sammerrai, 1986).

Synthesis Techniques

The synthesis of related compounds has been explored using both conventional heating and microwave techniques, demonstrating the versatility and efficiency in producing these compounds. Nicewonger, Ditto, Kerr, and Várady (2002) detailed a novel approach to synthesize these derivatives, highlighting the potential for practical applications in scientific research (Nicewonger, Ditto, Kerr, & Várady, 2002).

Antitumor Activity

The derivatives of this compound have demonstrated promising antitumor activity. Fahim, Elshikh, and Darwish (2019) conducted a study revealing the significant in vitro antitumor potential of certain synthesized compounds against specific cell lines (Fahim, Elshikh, & Darwish, 2019).

Molecular Docking Studies

Molecular docking and DFT studies have been conducted to evaluate the interactions and stability of these compounds. Such research aids in understanding the molecular mechanics behind their potential therapeutic effects, particularly in antitumor activities.

Potential as Antimicrobial Agents

Research has also indicated that derivatives of this compound could have antimicrobial applications. Studies have explored their efficacy against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial drugs (Voskienė et al., 2011).

Catalytic Method Development

Innovative catalytic methods for the preparation of related compounds have been researched. These methods contribute to the efficient synthesis of tetrahydropyrido[2,3-d]pyrimidines, expanding the scope of their practical applications in scientific research (Sepehrmansourie et al., 2022).

properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-23-17-16(19(26)24(2)20(23)27)15(9-10-21-17)22-18(25)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEERFYALJHKSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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